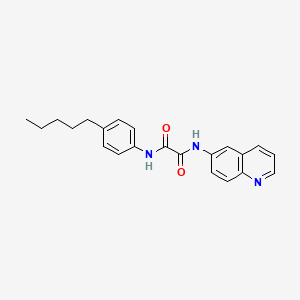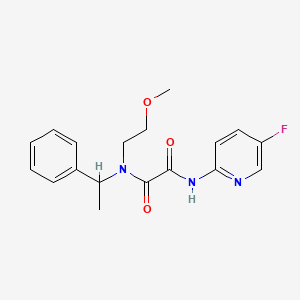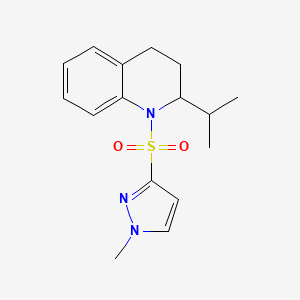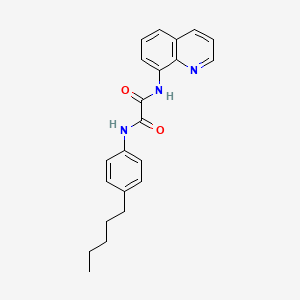
N-(4-pentylphenyl)-N'-quinolin-8-yloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-pentylphenyl)-N’-quinolin-8-yloxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety linked to a pentylphenyl group through an oxamide linkage, which contributes to its distinct chemical behavior and versatility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pentylphenyl)-N’-quinolin-8-yloxamide typically involves the reaction of 4-pentylaniline with quinoline-8-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the oxamide linkage. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N-(4-pentylphenyl)-N’-quinolin-8-yloxamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-pentylphenyl)-N’-quinolin-8-yloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxamide group to amine functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(4-pentylphenyl)-N’-quinolin-8-yloxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-pentylphenyl)-N’-quinolin-8-yloxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its bioactivity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-pentylphenyl-4’-n-alkyloxythiobenzoates: These compounds share a similar pentylphenyl group but differ in their functional groups and overall structure.
4-cyano-4’-n-pentylbiphenyl: Another compound with a pentylphenyl group, commonly used in liquid crystal applications.
4-n-pentylphenylacetylene: Features a pentylphenyl group with an acetylene linkage, used as a pharmaceutical intermediate.
Uniqueness
N-(4-pentylphenyl)-N’-quinolin-8-yloxamide stands out due to its unique combination of a quinoline moiety and an oxamide linkage, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of advanced materials and potential therapeutic agents.
Properties
IUPAC Name |
N-(4-pentylphenyl)-N'-quinolin-8-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-3-4-7-16-11-13-18(14-12-16)24-21(26)22(27)25-19-10-5-8-17-9-6-15-23-20(17)19/h5-6,8-15H,2-4,7H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKPHJTWIIQABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
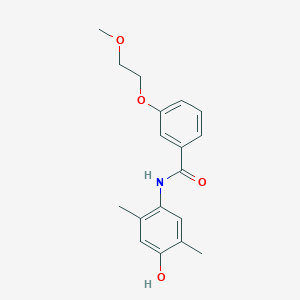
![5-[1-(4-Fluorophenyl)cyclobutyl]-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B6974871.png)
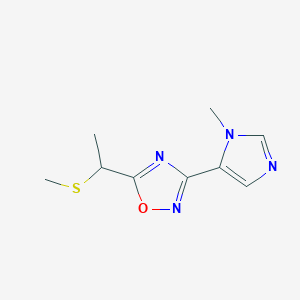
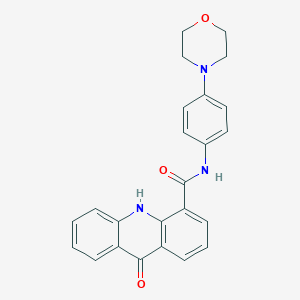
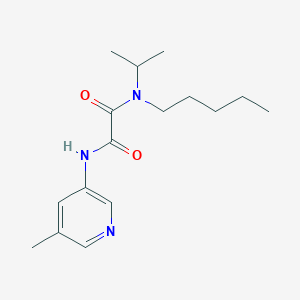

![5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B6974900.png)
![N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide](/img/structure/B6974908.png)
![3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione](/img/structure/B6974914.png)
![3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione](/img/structure/B6974922.png)
![3-(2,3-Dihydro-1,4-benzoxathiin-2-yl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,2,4-oxadiazole](/img/structure/B6974927.png)
